molecular formula C17H19N3O2 B2728611 N-(cyanomethyl)-N-cyclopropyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1355874-10-0

N-(cyanomethyl)-N-cyclopropyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2728611
CAS No.: 1355874-10-0
M. Wt: 297.358
InChI Key: XDOCYRMQQXXCRH-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds .

Preparation Methods

The synthesis of N-(cyanomethyl)-N-cyclopropyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Chemical Reactions Analysis

N-(cyanomethyl)-N-cyclopropyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The active hydrogen on the C-2 position of the cyanoacetamide moiety allows it to participate in a variety of condensation and substitution reactions . Common reagents used in these reactions include alkyl cyanoacetates and different amines. Major products formed from these reactions include various heterocyclic compounds .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The cyano and carbonyl functions of the compound enable it to react with common bidentate reagents, forming a variety of heterocyclic compounds . These interactions can lead to the modulation of biological pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

N-(cyanomethyl)-N-cyclopropyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific structure and the presence of both cyano and carbonyl functional groups. Similar compounds include other cyanoacetamides, which also exhibit diverse biological activities and are used as precursors in heterocyclic synthesis . Examples of similar compounds include N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide .

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-2-4-15(5-3-12)20-11-13(10-16(20)21)17(22)19(9-8-18)14-6-7-14/h2-5,13-14H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOCYRMQQXXCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N(CC#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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